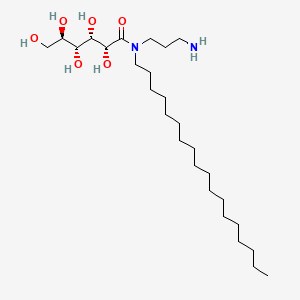

N-(3-Aminopropyl)-N-octadecyl-D-gluconamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: is a compound that belongs to the class of amides. It is synthesized by the reaction of octadecylamine with D-gluconic acid lactone, followed by the introduction of a 3-aminopropyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis of Octadecylamine: Octadecylamine is prepared by the hydrogenation of octadecanitrile in the presence of a catalyst such as Raney nickel.

Formation of D-Gluconic Acid Lactone: D-gluconic acid lactone is obtained by the oxidation of glucose using bromine water or other oxidizing agents.

Reaction with Octadecylamine: The octadecylamine is reacted with D-gluconic acid lactone to form N-octadecyl-D-gluconamide.

Introduction of 3-Aminopropyl Group: The final step involves the reaction of N-octadecyl-D-gluconamide with 3-aminopropylamine under controlled conditions to yield N-(3-Aminopropyl)-N-octadecyl-D-gluconamide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.

Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of this compound oxides.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

- Acts as a stabilizer for emulsions in chemical formulations.

Biology:

- Employed in the preparation of liposomes for drug delivery systems.

- Used in the synthesis of biocompatible materials for tissue engineering.

Medicine:

- Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.

- Explored as a component in antimicrobial formulations.

Industry:

- Utilized in the formulation of personal care products such as shampoos and conditioners.

- Used as an additive in lubricants to improve their performance.

Wirkmechanismus

Molecular Targets and Pathways: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, enhancing the permeability of cell membranes. This interaction facilitates the delivery of drugs or other molecules into cells. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain, leading to different surfactant properties.

N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide: Another similar compound with a different alkyl chain length.

Uniqueness: N-(3-Aminopropyl)-N-octadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides optimal surfactant properties for various applications. Its ability to form stable emulsions and micelles makes it particularly valuable in drug delivery and industrial formulations.

Biologische Aktivität

N-(3-Aminopropyl)-N-octadecyl-D-gluconamide is a complex organic compound notable for its unique structure, which includes a long-chain fatty acid and an amino group. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial properties. The molecular formula is C27H54N2O6, with a molecular weight of approximately 502.70 g/mol.

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial efficacy. Research indicates that compounds with similar structures exhibit considerable activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit MIC values ranging from 1 to 16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may also possess comparable efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

- Amphiphilic Nature : The presence of both hydrophilic (amino group) and hydrophobic (long-chain fatty acid) components contributes to its ability to interact with biological membranes, enhancing its antimicrobial properties.

- Lipophilicity : A positive correlation has been established between the lipophilicity of similar compounds and their biological activity, indicating that modifications to the hydrophobic portion could optimize efficacy .

Case Studies

- Antibacterial Activity : A study evaluated various N-acyl derivatives, including those structurally related to this compound. The results demonstrated significant antibacterial activity against clinical isolates, suggesting potential therapeutic applications in treating resistant bacterial infections .

- Antifungal Activity : In addition to antibacterial properties, related compounds have shown moderate antifungal activity, further broadening the therapeutic scope of this class of compounds .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-octadecyl-D-gluconamide | C27H54N2O6 | Primarily used as a surfactant without the aminopropyl group. |

| N-(3-Aminopropyl)palmitamide | C17H35N2O | Shorter fatty acid chain; studied for anti-inflammatory properties. |

| Oleoyl-D-gluconamide | C21H41NO6 | Contains an oleoyl group; exhibits significant antimicrobial activity. |

This table highlights the unique features of this compound compared to similar compounds, emphasizing its potential for diverse biological applications.

Eigenschaften

CAS-Nummer |

93840-51-8 |

|---|---|

Molekularformel |

C27H56N2O6 |

Molekulargewicht |

504.7 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |

InChI |

InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h23-26,30-34H,2-22,28H2,1H3/t23-,24-,25+,26-/m1/s1 |

InChI-Schlüssel |

ZZUMLEXOVKUJEV-FXSWLTOZSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.